molecular formula C10H13NOS B13635958 1-(2-Amino-5-(methylthio)phenyl)propan-1-one CAS No. 124623-17-2

1-(2-Amino-5-(methylthio)phenyl)propan-1-one

Cat. No.: B13635958
CAS No.: 124623-17-2
M. Wt: 195.28 g/mol
InChI Key: UDYLKXFHZDFELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-amino-5-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(methylthio)phenyl)propan-1-one is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

124623-17-2

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

UDYLKXFHZDFELT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.